molecular formula C26H16N2O2S2 B3063248 1,2-Ethanedione, 1,2-di-10h-phenothiazin-10-yl- CAS No. 6283-46-1

1,2-Ethanedione, 1,2-di-10h-phenothiazin-10-yl-

Cat. No.: B3063248
CAS No.: 6283-46-1
M. Wt: 452.6 g/mol
InChI Key: LWNPJAXCRSELQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-di(10H-phenothiazin-10-yl)ethane-1,2-dione is a chemical compound with the molecular formula C26H16N2O2S2. It is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its various chemical and biological properties .

Preparation Methods

The synthesis of 1,2-di(10H-phenothiazin-10-yl)ethane-1,2-dione typically involves the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of phenothiazine with ethanedione derivatives. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,2-di(10H-phenothiazin-10-yl)ethane-1,2-dione undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,2-di(10H-phenothiazin-10-yl)ethane-1,2-dione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The compound’s phenothiazine rings allow it to participate in redox reactions, which can affect cellular oxidative stress levels .

Comparison with Similar Compounds

1,2-di(10H-phenothiazin-10-yl)ethane-1,2-dione can be compared with other phenothiazine derivatives, such as:

The uniqueness of 1,2-di(10H-phenothiazin-10-yl)ethane-1,2-dione lies in its specific arrangement of phenothiazine units and its ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

6283-46-1

Molecular Formula

C26H16N2O2S2

Molecular Weight

452.6 g/mol

IUPAC Name

1,2-di(phenothiazin-10-yl)ethane-1,2-dione

InChI

InChI=1S/C26H16N2O2S2/c29-25(27-17-9-1-5-13-21(17)31-22-14-6-2-10-18(22)27)26(30)28-19-11-3-7-15-23(19)32-24-16-8-4-12-20(24)28/h1-16H

InChI Key

LWNPJAXCRSELQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64

6283-46-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.